

4-Chloro-5-nitroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-nitroquinoline

Cat. No.: B1354559

[Get Quote](#)

CAS Number: 40106-98-7

This technical guide provides an in-depth overview of **4-Chloro-5-nitroquinoline**, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, and a review of the biological activities of structurally related compounds, offering a framework for potential research applications.

Physicochemical Properties

Quantitative data for **4-Chloro-5-nitroquinoline** is summarized in the table below. It is important to note that while the molecular formula and weight are determined from its structure, other properties are predicted values from computational models.[\[1\]](#)

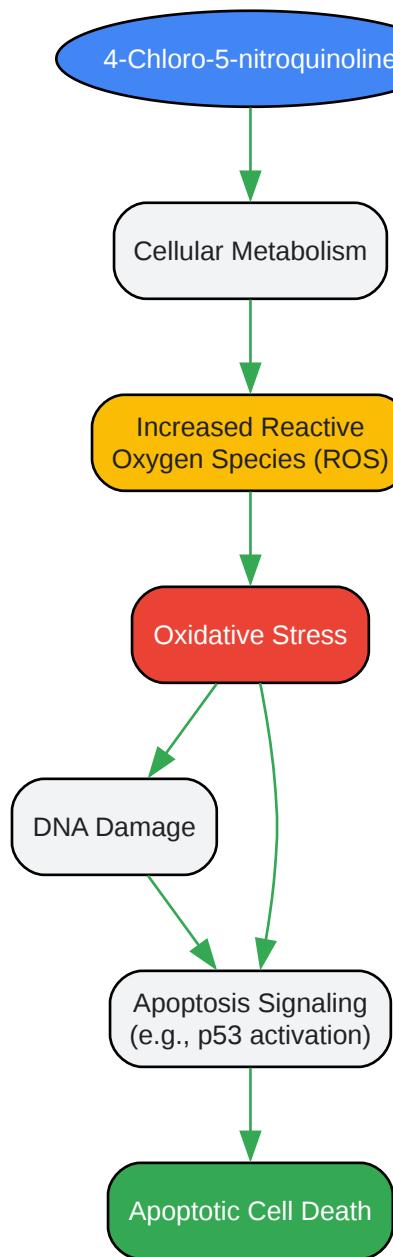
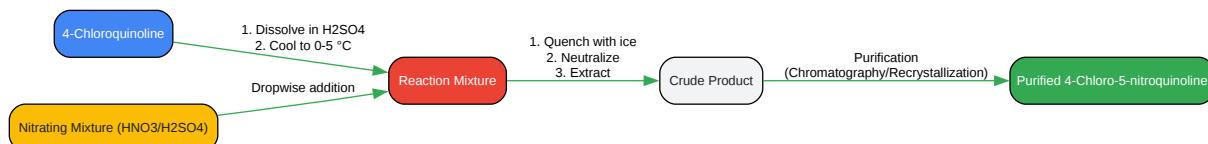
Property	Value	Source
CAS Number	40106-98-7	[2]
Molecular Formula	C ₉ H ₅ CIN ₂ O ₂	[2]
Molecular Weight	208.6 g/mol	[1]
Melting Point	149-150 °C (Predicted)	[1]
Boiling Point	339.9 ± 27.0 °C (Predicted)	[1]
Density	1.484 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	1.39 ± 0.25 (Predicted)	[1]
Appearance	White to light yellow solid	[1]

Synthesis of 4-Chloro-5-nitroquinoline

The synthesis of **4-Chloro-5-nitroquinoline** can be achieved through the nitration of 4-chloroquinoline. This electrophilic aromatic substitution reaction introduces a nitro group onto the quinoline ring system.

General Experimental Protocol: Nitration of 4-Chloroquinoline

This protocol describes a general method for the nitration of a chloroquinoline derivative.[\[3\]](#)



Materials:

- 4-Chloroquinoline
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Sodium Bicarbonate (NaHCO₃) solution (saturated)

- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol or other suitable solvent for recrystallization

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroquinoline in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
- Nitration: Add the nitrating mixture dropwise to the cooled solution of 4-chloroquinoline in sulfuric acid. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer multiple times with dichloromethane.
- Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purification: The crude product, a mixture of **4-chloro-5-nitroquinoline** and 4-chloro-8-nitroquinoline, can be purified by column chromatography or recrystallization from a suitable solvent like ethanol to isolate the desired **4-chloro-5-nitroquinoline** isomer.[\[1\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-CHLORO-5-NITROQUINOLINE | 40106-98-7 [amp.chemicalbook.com]
- 2. 4-Chloro-5-nitroquinoline | CAS 40106-98-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Chloro-5-nitroquinoline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1354559#4-chloro-5-nitroquinoline-cas-number\]](https://www.benchchem.com/product/b1354559#4-chloro-5-nitroquinoline-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com